1-(3-Methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining 3-methoxyphenyl and pyridin-2-yl derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the chromeno-pyrrole core through intramolecular cyclization.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Chromeno-pyrrole Derivatives: Compounds with similar core structures.
Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group.
Pyridinyl Derivatives: Compounds with pyridinyl substituents.
Uniqueness
1-(3-Methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Biological Activity
1-(3-Methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a chromeno-pyrrole core with various substituents that influence its biological activity. This article reviews the biological activities associated with this compound, including its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C23H16N2O. The compound features a bicyclic structure that allows for diverse interactions with biological targets. Its functional groups can facilitate various chemical reactions, enhancing its reactivity and biological profile .
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this class of compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the induction of apoptosis in various cancer cell lines by targeting specific oncogenes and tumor suppressor pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key areas include:
- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory responses and cancer progression. For instance, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes or other relevant kinases .
- Binding Affinity Studies : Molecular docking studies have been proposed to elucidate the binding interactions of the compound with target proteins. Techniques such as surface plasmon resonance may be employed to assess these interactions quantitatively .
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Chloro-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | Chloro and methoxy groups on a pyrrole ring | Anti-inflammatory |
4-Methyl-1-(3-methoxyphenyl)-1H-pyrrole | Methyl and methoxy groups on a pyrrole ring | Anticancer |
6-Bromo-1-(4-fluorophenyl)-1H-pyrrole | Bromo and fluoro substituents on a pyrrole ring | Antimicrobial |
The unique combination of the chromeno-pyrrole structure with specific substituents enhances its biological activity compared to other compounds in its class .
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Anti-tuberculosis Activity : A related study demonstrated that derivatives of chromeno-pyrroles exhibited significant activity against Mycobacterium tuberculosis, indicating that structural modifications could lead to new anti-tubercular agents .
- Cancer Cell Line Studies : In vitro studies have shown that this compound effectively reduces cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Properties
Molecular Formula |
C23H16N2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16N2O4/c1-28-15-8-6-7-14(13-15)20-19-21(26)16-9-2-3-10-17(16)29-22(19)23(27)25(20)18-11-4-5-12-24-18/h2-13,20H,1H3 |
InChI Key |
STYZESLYMQLMDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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